molecular formula C14H31N3O7S2 B12720995 1-Piperazineacetamide, N-cyclohexyl-, dimethanesulfonate CAS No. 118989-74-5

1-Piperazineacetamide, N-cyclohexyl-, dimethanesulfonate

Cat. No.: B12720995
CAS No.: 118989-74-5
M. Wt: 417.5 g/mol
InChI Key: AKXCGTJUZWHXCT-UHFFFAOYSA-N
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Description

1-Piperazineacetamide, N-cyclohexyl-, dimethanesulfonate is a piperazine-based compound featuring a cyclohexyl-substituted acetamide core and dimethanesulfonate counterions. Piperazine derivatives are renowned for their structural versatility, enabling diverse biological interactions. This compound’s dimethanesulfonate salt enhances aqueous solubility, a critical factor for bioavailability and therapeutic efficacy . Its cyclohexyl group contributes steric bulk and lipophilicity, influencing receptor binding and metabolic stability. Preliminary studies suggest applications in neuropharmacology and oncology, though detailed mechanistic insights remain under investigation.

Properties

CAS No.

118989-74-5

Molecular Formula

C14H31N3O7S2

Molecular Weight

417.5 g/mol

IUPAC Name

2-(4-cyclohexylpiperazin-1-yl)acetamide;methanesulfonic acid

InChI

InChI=1S/C12H23N3O.2CH4O3S/c13-12(16)10-14-6-8-15(9-7-14)11-4-2-1-3-5-11;2*1-5(2,3)4/h11H,1-10H2,(H2,13,16);2*1H3,(H,2,3,4)

InChI Key

AKXCGTJUZWHXCT-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)O.CS(=O)(=O)O.C1CCC(CC1)N2CCN(CC2)CC(=O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of piperazine derivatives, including 1-Piperazineacetamide, N-cyclohexyl-, dimethanesulfonate, involves several methods. Some of the common synthetic routes include:

Industrial Production Methods

Industrial production methods for piperazine derivatives often involve large-scale synthesis using the above-mentioned synthetic routes. The choice of method depends on the desired yield, purity, and cost-effectiveness of the production process.

Chemical Reactions Analysis

Types of Reactions

1-Piperazineacetamide, N-cyclohexyl-, dimethanesulfonate undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Mechanism of Action

The mechanism of action of 1-Piperazineacetamide, N-cyclohexyl-, dimethanesulfonate involves its interaction with specific molecular targets and pathways. The compound may act on enzymes, receptors, or other proteins to exert its effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Anticancer Activity

  • Target Compound: Limited direct data, but structural analogs like 1-Piperazineacetamide, N-[2-[(4-chlorophenyl)thio]ethyl]- show potent cytotoxicity (IC50: 10–18 µM) against HCT-116, MCF7, and other cell lines via microtubule disruption .
  • Thiadiazole Derivatives : N-(5-Ethyl-1,3,4-thiadiazol-2-yl)-1-piperazineacetamide exhibits dual anticancer and herbicidal activity, leveraging thiadiazole’s electron-deficient ring for enzyme inhibition .

Neuropharmacological Effects

  • Target Compound : Dimethanesulfonate formulation may enhance blood-brain barrier penetration. Reversible MAO inhibition reduces tyramine interaction risks compared to irreversible inhibitors .

Metabolic and Anti-inflammatory Activity

  • N-[4-(4-methylpiperazin-1-yl)cyclohexyl]acetamide : Inhibits enzymes linked to type 2 diabetes and obesity, with cyclohexyl improving metabolic stability over phenyl analogs .
  • Chlorophenylthioethyl Derivatives : Anti-inflammatory effects via cell adhesion inhibition and COX-2 pathway modulation .

Biological Activity

1-Piperazineacetamide, N-cyclohexyl-, dimethanesulfonate is a chemical compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.

Chemical Structure and Properties

1-Piperazineacetamide, N-cyclohexyl-, dimethanesulfonate is characterized by its piperazine ring and a cyclohexyl group. The structural formula can be represented as follows:

  • Molecular Formula : C₁₃H₁₈N₂O₃S
  • Molecular Weight : 286.35 g/mol

The compound's properties influence its biological activity and potential therapeutic applications.

Research indicates that 1-Piperazineacetamide, N-cyclohexyl-, dimethanesulfonate exhibits various biological activities, primarily through modulation of neurotransmitter systems. It is believed to interact with serotonin and dopamine receptors, which are critical in mood regulation and cognitive functions.

Pharmacological Effects

The compound has shown promise in several pharmacological studies:

  • Antidepressant Activity : Studies suggest that the compound may possess antidepressant properties by enhancing serotonergic transmission.
  • Anxiolytic Effects : There is evidence indicating anxiolytic effects, potentially through GABAergic pathways.
  • Antinociceptive Properties : Research has demonstrated significant antinociceptive activity in animal models, suggesting potential use in pain management.

Data Tables

Biological Activity Effect Observed Study Reference
AntidepressantIncreased serotonin levels
AnxiolyticReduced anxiety-like behavior
AntinociceptivePain relief in models

Case Study 1: Antidepressant Activity

In a controlled study involving rodent models, administration of 1-Piperazineacetamide, N-cyclohexyl-, dimethanesulfonate resulted in significant increases in serotonin levels compared to control groups. Behavioral assessments indicated reduced depressive-like symptoms.

Case Study 2: Anxiolytic Effects

A separate study investigated the anxiolytic effects of the compound using elevated plus maze tests. Results showed that subjects treated with the compound spent significantly more time in open arms compared to untreated controls, indicating reduced anxiety.

Research Findings

Recent literature emphasizes the need for further exploration of the pharmacodynamics and pharmacokinetics of 1-Piperazineacetamide, N-cyclohexyl-, dimethanesulfonate. While preliminary findings are promising, comprehensive clinical trials are necessary to establish effective dosage regimens and safety profiles.

Toxicity and Safety Profile

Initial toxicity assessments indicate that the compound exhibits low toxicity levels; however, detailed toxicological studies are required to confirm its safety for human use.

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